(Z,12R)-12-hydroxyoctadec-9-enoic acid;zinc

Description

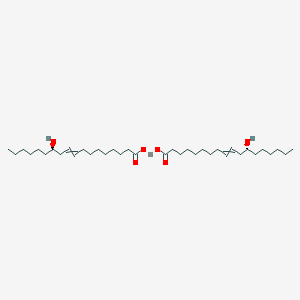

Structure

2D Structure

Properties

CAS No. |

13040-19-2 |

|---|---|

Molecular Formula |

C18H34O3Zn |

Molecular Weight |

363.8 g/mol |

IUPAC Name |

(Z,12R)-12-hydroxyoctadec-9-enoic acid;zinc |

InChI |

InChI=1S/C18H34O3.Zn/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/b12-9-;/t17-;/m1./s1 |

InChI Key |

OIJQSPQODYCEJI-DPMBMXLASA-N |

Isomeric SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O)O.[Zn] |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Zn+2] |

Other CAS No. |

93028-47-8 13040-19-2 |

physical_description |

PelletsLargeCrystals |

Pictograms |

Irritant |

Origin of Product |

United States |

Ii. Advanced Synthesis Methodologies and Catalysis in Zinc Ricinoleate Production

Multi-Step Chemical Synthesis Pathways

A prominent method for synthesizing zinc ricinoleate (B1264116) involves a two-step chemical process that is both innovative and cost-effective, avoiding the use of expensive enzymes. mdpi.comnih.gov This pathway first focuses on creating an intermediate, methyl ricinoleate, which is then converted to the final product.

The initial step in this chemical synthesis is the transesterification of castor oil. nih.govresearchgate.net Castor oil, which is rich in ricinoleic acid (89-92%), is reacted with methanol (B129727) in the presence of an alkali catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to produce methyl ricinoleate and glycerol (B35011). jst.go.jpscispace.comresearcher.life This reaction effectively converts the triglycerides in castor oil into fatty acid methyl esters. wikipedia.org The use of NaOH as a catalyst has been shown to yield high purity (96.26%) and high yield (95.38%) of methyl ricinoleate. jst.go.jp One study reported a methyl ricinoleate yield of 88.7% through this process. mdpi.com The resulting methyl ricinoleate is a clear, viscous fluid. wikipedia.org

Reaction Conditions for Transesterification of Castor Oil:

| Parameter | Value |

|---|---|

| Reactants | Castor oil, Methanol |

| Catalyst | Sodium Hydroxide (NaOH) |

| Product | Methyl Ricinoleate |

| Byproduct | Glycerol |

| Yield | Up to 95.38% jst.go.jp |

Following the formation of methyl ricinoleate, the second step involves its saponification with zinc oxide in an alkali-catalyzed environment. mdpi.comresearchgate.net This process successfully synthesizes zinc ricinoleate. nih.gov The reaction is confirmed through various analytical techniques, including X-ray diffractometry, NMR, and FTIR spectroscopy. mdpi.com The volume of zinc oxide particles used during this step can influence the coordination geometry of the resulting zinc-carboxylate complexes. mdpi.commendeley.com This method provides a cost-effective route to high-purity zinc ricinoleate. nih.gov

Transesterification of Castor Oil for Intermediate Methyl Ricinoleate Formation

Enzymatic Synthesis Approaches

Enzymatic methods offer an alternative to traditional chemical synthesis, often operating under milder conditions.

Zinc ricinoleate can be produced directly from castor oil in a one-pot reaction using a lipase (B570770) enzyme. mdpi.comgoogle.com This process involves the reaction of castor oil, water, and zinc oxide at temperatures between 10-70°C. google.comatamanchemicals.com The lipase, preferably from Thermomyces, cleaves the castor oil into glycerol and ricinoleic acid, which then reacts with zinc oxide to form zinc ricinoleate. google.comatamanchemicals.com One example of this process involves adding 600g of castor oil over 6 hours to a mixture of water, zinc oxide, starch, and lipase at room temperature, resulting in complete conversion to zinc ricinoleate within 24 hours. google.com Another approach involves the enzymatic cleavage of castor oil into a ricinoleic acid-rich fatty acid mixture and glycerol, followed by the separation of glycerol and neutralization of the fatty acid mixture with a zinc compound. google.com

Example of a One-Step Enzymatic Synthesis:

| Component | Amount |

|---|---|

| Water | 5 kg |

| Zinc Oxide | 81 g (initial) + 10 g (after 3h & 5h) |

| Castor Oil | 600 g |

| Lipase (Lipolase) | 15 g (initial) + 5 g (after 3h & 5h) |

| Starch | 60 g |

| Reaction Time | 24 hours for complete conversion |

| Result | Fine zinc ricinoleate particles |

Both enzymatic and alkali-catalyzed routes present viable methods for zinc ricinoleate synthesis, each with its own set of advantages and disadvantages.

The alkali-catalyzed, two-step synthesis is noted for being a cost-effective alternative that avoids the high cost of lipase enzymes, which can be a significant factor on an industrial scale. mdpi.comnih.gov This non-enzymatic procedure has been shown to successfully produce zinc ricinoleate with confirmed structure and thermal stability. mdpi.com

Conversely, the enzymatic route, often a one-step process, can be considered a "greener" method. researcher.life It operates under mild temperature conditions. google.comatamanchemicals.com However, the cost of lipase enzymes is a major drawback for large-scale production. mdpi.com Additionally, while enzymatic transesterification for the intermediate methyl ricinoleate is possible, issues such as methanol inhibition and mass transfer limitations can reduce efficiency and the reusability of the lipase. kaist.ac.kr

Lipase-Catalyzed Conversion from Castor Oil

Electrochemical Synthesis Techniques

A more recent and facile approach to synthesizing zinc ricinoleate is through electrochemical methods. atamanchemicals.com This technique involves the anodization of a zinc foil in an electrolyte solution containing ricinoleic acid. google.comalfa-chemistry.com By applying a positive potential to the zinc metal electrode, zinc ricinoleate can be prepared without the need for an enzyme catalyst. google.com

The process typically uses an electrolyte mixture of ricinoleic acid, deionized water, and ethanol (B145695). alfa-chemistry.com The water is added to increase the electrical conductivity and lower the viscosity of the ricinoleic acid, while ethanol acts as a surfactant since ricinoleic acid is not miscible with water. google.com The production yield and the size of the resulting particles are highly dependent on the applied external bias and the duration of the anodization. atamanchemicals.com For instance, increasing the voltage from 30 V to 80 V can increase the particle diameter from 9.3 µm to 15.2 µm. atamanchemicals.com This method has been reported to be simple and effective. aogubio.com However, scaling up this technique for industrial production can be challenging. mdpi.com

Anodization of Zinc Substrates in Ricinoleic Acid Solutions

A facile and innovative electrochemical approach for producing zinc ricinoleate involves the anodization of a zinc substrate, such as zinc foil. nih.govnih.gov In this method, the zinc foil serves as the working electrode (anode) in a two-electrode system, with platinum mesh often acting as the counter electrode. nih.gov The process is carried out in an electrolyte solution containing ricinoleic acid. nih.govuni.lu

Due to the low electrical conductivity and high viscosity of ricinoleic acid, as well as its immiscibility with water, the electrolyte is typically a mixture. nih.govnih.gov A common composition is a 4:4:2 volume ratio of ricinoleic acid (80%), deionized water, and ethanol (99%). nih.govuni.lu The water is added to increase the electrolyte's conductivity and lower its viscosity, while ethanol acts as a surfactant or co-solvent to enable the mixing of the aqueous and oil phases. nih.govnih.gov By applying a positive potential to the zinc electrode, zinc ricinoleate can be synthesized directly on the foil surface without the need for enzymatic catalysts. nih.gov

Influence of External Bias and Anodization Time on Synthesized Materials

The characteristics of electrochemically synthesized zinc ricinoleate are highly dependent on the parameters of the anodization process, specifically the external bias (voltage) and the duration of the reaction. nih.govnih.gov Research demonstrates a direct correlation between the applied voltage and the resulting particle size and production yield. wikipedia.orglabsolu.ca

During anodization, particles form, agglomerate, and grow into larger, distinct spherical structures. nih.govnih.gov Increasing the external bias leads to larger particles. For instance, studies have shown an increase in average particle diameter from 9.3 µm at 30 V to 15.2 µm at 80 V. nih.govnih.govwikipedia.orgnih.gov An external bias of 80 V has been identified as optimal for achieving the most stable particle structure and the highest production yield. nih.govnih.govwikipedia.org Voltages below 10 V are less effective, resulting in a smaller surface area and lower production. nih.gov

The duration of the anodization process also significantly impacts the quantity of the synthesized material. The yield of zinc ricinoleate powder increases with longer anodization times. nih.gov For example, the produced weight was found to increase from 3.3 mg after 30 minutes to 23.8 mg after 180 minutes. nih.gov After two hours of anodization at 80 V, an anodic film with a thickness of 70 µm can be formed on the zinc foil surface. nih.gov

Effect of Anodization Voltage on Particle Size

| External Bias (V) | Average Particle Diameter (µm) |

|---|---|

| 30 | 9.3 |

| 80 | 15.2 |

This table illustrates the direct relationship between the external bias applied during electrochemical synthesis and the average diameter of the resulting Zinc Ricinoleate particles. nih.govnih.govwikipedia.org

Optimization of Synthesis Parameters and Their Impact on Product Characteristics

In chemical synthesis routes, optimizing reaction parameters is crucial for tailoring the properties of zinc ricinoleate. The stoichiometry of reactants, concentration of catalysts, and even the physical form of the precursors play a definitive role.

Effects of Reactant Stoichiometry and Catalytic Concentrations

An innovative non-enzymatic, alkali-catalyzed synthesis provides an alternative to electrochemical methods. nih.govlipidmaps.org This two-step process often begins with the transesterification of castor oil with methanol, catalyzed by sodium hydroxide, to produce an intermediate, methyl ricinoleate. nih.govnih.govwikipedia.org The second step is the saponification of the methyl ricinoleate in the presence of zinc oxide particles to yield zinc ricinoleate. nih.govnih.govnih.gov

The stoichiometry of the reactants is a key factor. In the neutralization of a ricinoleic acid-rich mixture, zinc oxide can be used in stoichiometric amounts or with a molar excess of up to 5%. fishersci.ca The reaction is exothermic, and controlling the temperature is important for the purity of the final product. fishersci.ca The concentration of the alkali catalyst, such as sodium hydroxide, also influences the reaction efficiency. nih.govnih.gov

Influence of Zinc Oxide Particle Morphology on Zinc Ion Coordination Geometry in Carboxylate Complexes

The coordination geometry within the final zinc ricinoleate complex—how the zinc ion binds to the carboxylate group of the ricinoleate molecule—can be influenced by the physical characteristics of the zinc oxide used as a precursor. nih.gov The carboxylate group is a versatile ligand, capable of binding to a metal ion in several ways, including as a monodentate ligand (one-point attachment), a bidentate chelating ligand (two-point attachment to a single metal), or a bridging bidentate ligand (linking two different metal ions). nih.gov

Research has shown that varying the volume of the zinc oxide particles used during the saponification of methyl ricinoleate directly impacts the resulting zinc ion coordination. nih.govnih.gov This relationship allows for the targeted synthesis of complexes with different structural arrangements. For example, one preparation (termed PZR1) resulted in a combination of both bridging and chelating arrangements, while another (PZR2), using a different ZnO particle volume, yielded a mix of chelating and monodentate arrangements. nih.govnih.gov This demonstrates that the morphology of the ZnO precursor is a critical parameter for controlling the fine-tuned molecular architecture of the zinc carboxylate complex. nih.gov

Influence of ZnO Precursor on Coordination Geometry

| Sample | Predominant Coordination Arrangements |

|---|---|

| PZR1 | Bridging and Chelating |

| PZR2 | Chelating and Monodentate |

This table summarizes how different preparations of Zinc Ricinoleate (PZR1 and PZR2), presumably using different Zinc Oxide precursors, result in distinct zinc ion coordination geometries in the final carboxylate complex. nih.govnih.gov

Iii. Spectroscopic and Morphological Characterization of Zinc Ricinoleate

Vibrational Spectroscopy Applications (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of zinc ricinoleate (B1264116), FTIR spectra confirm the successful synthesis from its precursors, such as methyl ricinoleate. mdpi.com The saponification of methyl ricinoleate to form zinc ricinoleate is evidenced by the appearance of new peaks corresponding to the carboxylate group (COO⁻) coordinated to the zinc ion. mdpi.com

The presence of two distinct peaks for the asymmetric COO⁻ vibration suggests that the carboxylate group coordinates to the metal ion in a dual mode. mdpi.com Specifically, studies have shown that different preparations of zinc ricinoleate can result in varied coordination geometries, including bridging, chelating, and monodentate arrangements of the carboxylate-zinc complexes. mdpi.commendeley.com The FTIR spectrum of zinc ricinoleate also retains the characteristic peaks of the ricinoleic acid backbone, such as the hydroxyl (O-H) and carbon-carbon double bond (C=C) stretching vibrations. mdpi.comresearchgate.net

A comparative analysis of the FTIR spectra of zinc ricinoleate and its precursors reveals key transformations. For instance, the spectrum of methyl ricinoleate shows a characteristic peak for the ester carbonyl group (C=O), which is absent in the final zinc ricinoleate product. mdpi.com Instead, new absorption bands appear in the region of 1540-1650 cm⁻¹, which are attributed to the asymmetric stretching vibrations of the carboxylate anion. uva.nl

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric COO⁻ stretching | 1540-1650 | Carboxylate |

| Symmetric COO⁻ stretching | ~1400 | Carboxylate |

| O-H stretching | ~3300 | Hydroxyl |

| C=C stretching | ~3007 | Alkene |

| C-H stretching (alkyl) | 2850-2950 | Alkyl chain |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR and ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of zinc ricinoleate. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the structure and purity of the compound. mdpi.com

In the ¹H NMR spectrum of zinc ricinoleate, characteristic signals corresponding to the different protons in the ricinoleic acid backbone are observed. These include the terminal methyl protons, the methylene (B1212753) protons of the alkyl chain, the methine proton of the hydroxyl group, and the vinyl protons of the double bond. The chemical shifts of these protons are consistent with the structure of the ricinoleate anion. mdpi.comresearchgate.net

The ¹³C NMR spectrum further corroborates the structure. Key signals include those for the carboxylate carbon, the carbons of the double bond, the carbon bearing the hydroxyl group, and the various methylene and methyl carbons of the alkyl chain. mdpi.com The absence of a methoxy (B1213986) signal (around 51 ppm), which would be present in the precursor methyl ricinoleate, confirms the completion of the saponification reaction. mdpi.com However, in some preparations, residual methyl ricinoleate may be detected. mdpi.com

| ¹H NMR Chemical Shifts (δ, ppm in CDCl₃) | Assignment |

| 0.92 | CH₃-CH₂ |

| 1.24-1.43 | -(CH₂)n- |

| 2.02-2.24 | -CH₂-CH=CH-CH₂- |

| 2.34 | -CH₂-COO⁻ |

| 3.65 | -CHOH |

| 5.40-5.63 | -CH=CH- |

| ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃) | Assignment |

| 14.2 | CH₃-CH₂ |

| 22.65-36.88 | -(CH₂)n- |

| 71.53 | -CHOH |

| 125.25, 133.43 | -CH=CH- |

| 174.36 | -COO⁻ |

Data sourced from a study by Cohen et al. mdpi.com

X-ray Diffraction Analysis for Crystalline and Amorphous Regions

X-ray diffraction (XRD) is employed to investigate the crystalline structure of zinc ricinoleate. The XRD patterns of zinc ricinoleate typically show a combination of crystalline and amorphous features. mdpi.commendeley.com The presence of sharp diffraction peaks indicates crystalline domains, while broad halos suggest amorphous regions. mdpi.com

The crystalline nature is often attributed to the presence of zinc oxide structures within the material, with characteristic peaks corresponding to the wurtzite ZnO structure. mdpi.comresearchgate.net These peaks are typically observed at 2θ values around 31.7°, 34.4°, and 36.2°. mdpi.commendeley.com The amorphous regions, appearing as a broad hump in the 2θ range of 19-23°, are associated with the disordered alkyl chains of the ricinoleate moieties within the complex. mdpi.commendeley.com The degree of crystallinity can be influenced by the synthesis conditions. mdpi.com

High-Resolution Electron Microscopy (HR-SEM) and Atomic Force Microscopy (AFM) for Surface Morphology and Agglomeration Studies

High-Resolution Scanning Electron Microscopy (HR-SEM) and Atomic Force Microscopy (AFM) are used to visualize the surface morphology and particle agglomeration of zinc ricinoleate. nih.gov HR-SEM images reveal the formation of agglomerated particles. nih.govmdpi.com The particle sizes observed in HR-SEM are often larger than the crystallite sizes calculated from XRD data, which confirms the tendency of the particles to agglomerate. nih.gov

AFM provides further details on the surface topography and roughness. These studies confirm the particulate nature of zinc ricinoleate and can provide quantitative data on particle size and distribution. nih.gov The morphology, including particle size, can be influenced by the synthesis parameters, such as the amount of zinc oxide used during preparation. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is utilized to evaluate the thermal stability of zinc ricinoleate by monitoring its weight loss as a function of temperature. mdpi.com The TGA curve provides information about the decomposition temperature and the presence of different components within the material.

A typical TGA analysis of zinc ricinoleate is performed under an inert atmosphere, such as nitrogen. mdpi.com The analysis reveals the temperature at which the compound begins to decompose. The thermal stability of zinc ricinoleate can be influenced by its specific composition and structure, including the coordination of the zinc ions. mdpi.com TGA results have shown that different preparations of zinc ricinoleate can exhibit varying thermal stabilities. researchgate.net

Iv. Mechanistic Elucidation of Odor Neutralization at the Molecular Level

Complexation Chemistry of Odoriferous Compounds with Zinc Ricinoleate (B1264116)

The core of zinc ricinoleate's efficacy lies in its ability to form stable complexes with a variety of low molecular weight, nucleophilic, odor-causing compounds, known as osmogens. google.comgoogle.com This chemical binding effectively removes them from the air, preventing them from reaching olfactory receptors. atamanchemicals.comgoogle.com The zinc ion (Zn²⁺) is the primary active site for this interaction. google.comcomindex.es

Zinc ricinoleate demonstrates a pronounced capability to bind with nitrogenous compounds like ammonia (B1221849) and various amines, which are characteristic of odors such as urine and spoiled fish. nih.govcomindex.esmutualcdn.com The interaction is a form of complexation where the nitrogen atom, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic zinc ion. researchgate.netresearchgate.net This process forms a stable coordinate bond, effectively sequestering the volatile amine and neutralizing its odor. google.com

Molecular dynamics simulations of an adduct between zinc ricinoleate and ammonia show that this binding leads to a significant structural change in the zinc ricinoleate molecule itself. researchgate.netproquest.com This alteration is believed to enhance both the solubility and subsequent adsorption activity of the complex, suggesting a dynamic and cooperative binding process. researchgate.netatamanchemicals.com

Similarly, zinc ricinoleate is highly effective against sulfur-containing compounds, which are responsible for some of the most offensive odors, such as those of rotten eggs (hydrogen sulfide) and garlic (mercaptans or thiols). nih.govcomindex.esmutualcdn.com The zinc ion has a strong affinity for sulfur, facilitating the chemical binding of these malodorous molecules. google.commedicaljournalssweden.se

The mechanism involves the formation of stable, non-volatile complexes. ictchemicals.comictchemicals.com In the case of mercaptans (R-SH), the interaction can lead to the formation of zinc mercaptides, effectively neutralizing the volatile thiol. ictchemicals.comictchemicals.com This chemical transformation permanently locks the odor-causing compound, preventing its release back into the atmosphere. google.com The interaction between the zinc atom and molecules containing sulfur is exceptionally strong, resulting in complexes that remain stable even at elevated temperatures. mutualcdn.com

The structure of zinc ricinoleate is not a simple salt but a complex polymeric arrangement. google.com The zinc ion is coordinated by the carboxylate groups (COO⁻) and the hydroxyl (-OH) groups of the ricinoleate ligands. google.comgoogle.comresearchgate.net This coordination can involve several modes, including bridging and chelating arrangements, which contribute to the molecule's stability and reactivity. nih.govresearchgate.net

Chelation: A single ricinoleate ligand can bind to the zinc ion through both its carboxylate and hydroxyl groups, forming a stable chelate ring.

Bridging: Ricinoleate molecules can bridge between two different zinc ions, creating a polymeric network.

These coordination geometries play a crucial role in the odor-neutralization process. In non-aqueous environments, the zinc ion is often shielded by the oxygen atoms of its own ligands, making it less accessible for nucleophilic attack. researchgate.netmutualcdn.com However, the presence of activating agents or an aqueous environment can alter this structure. mutualcdn.comalfa-chemistry.com Computer simulations suggest that interaction with chelating agents can activate the zinc ricinoleate molecule, making the zinc ion more available for binding with odor molecules. mutualcdn.com This activation involves a reversible process where the geometry is in dynamic equilibrium, allowing for the strong and preferential binding of nitrogen and sulfur compounds. mutualcdn.com

Binding with Sulfur-Containing Molecules (e.g., Hydrogen Sulfide (B99878), Mercaptans)

Theoretical and Computational Chemistry Approaches

To gain deeper insight into the complex mechanisms at the molecular level, theoretical and computational methods have been employed. These studies provide a dynamic picture of the interactions that are difficult to observe through experimental means alone.

Molecular dynamics (MD) simulations have been instrumental in understanding how the environment affects the structure and reactivity of zinc ricinoleate. researchgate.netalfa-chemistry.com

In Vacuum and Oil Phase: Simulations show that in a non-polar environment, the zinc ricinoleate molecule adopts a conformation where the Zn²⁺ ion is almost completely shielded by the oxygen atoms of the ricinoleate ligands. researchgate.netatamanchemicals.com This electrostatic shielding protects the zinc ion from nucleophilic attack, explaining why pure, solid zinc ricinoleate has limited activity. mutualcdn.com

In Aqueous Solution: When exposed to water, the molecular structure undergoes a significant transition. researchgate.netalfa-chemistry.com The interaction with water molecules weakens the electrostatic shield around the zinc ion. researchgate.netresearchgate.net Simulations suggest a partial or complete dissociation of some of the carboxylate-zinc bonds, leaving the zinc ion relatively unprotected and thus much more accessible for nucleophilic attack by odor-active compounds. researchgate.netresearchgate.net This "activation" in an aqueous environment is critical for its odor-neutralizing function. google.com

The following table summarizes the key findings from MD simulations in different environments.

| Environment | Zinc Ion (Zn²⁺) Accessibility | Interaction with Odor Molecules | Implication for Activity |

| Vacuum/Oil Phase | Shielded by oxygen ligands researchgate.netmutualcdn.com | Nucleophilic attack is difficult researchgate.net | Low intrinsic activity mutualcdn.com |

| Aqueous Solution | Exposed due to weakened shield researchgate.netresearchgate.net | Nucleophilic attack is readily achieved researchgate.netalfa-chemistry.com | High activity google.com |

Computational studies have also focused on the adducts formed between zinc ricinoleate and odor molecules. Simulating the addition of ammonia to zinc ricinoleate in an aqueous solution revealed a fundamental structural change. researchgate.netalfa-chemistry.com

Quantum mechanical calculations have also been used to analyze the bond lengths in model complexes, such as a zinc formate-ammonia adduct, providing further data to refine and validate the force fields used in molecular mechanics simulations. researchgate.net

Comparative Analysis of Odor Adsorption Mechanisms with Alternative Materials

Interactions with Fatty Acid Components and Bacterial Metabolites

The primary mechanism of zinc ricinoleate involves chemically trapping and absorbing odor molecules that are formed during the bacterial decomposition of perspiration and other organic matter. atamanchemicals.comulprospector.com These malodorous substances are often nucleophilic molecules containing nitrogen and sulfur. researchgate.netschillseilacher.decomindex.es

Zinc ricinoleate is particularly effective at binding with a range of odor-intensive compounds, including:

Nitrogen-containing compounds : Such as ammonia and amines, which are responsible for smells like urine and spoiled fish. researchgate.netschillseilacher.decomindex.es

Sulfur-containing compounds : Including hydrogen sulfide (rotten egg smell), mercaptans, and thioethers. researchgate.netschillseilacher.de Zinc ions have been shown to have an inhibitory effect on the volatilization of volatile sulfur compounds (VSCs) like hydrogen sulfide. nih.govresearchgate.net

Low molecular weight carboxylic acids : Such as isovaleric acid and trans-3-methyl-2-hexenoic acid (TMHA), which are characteristic components of body odor. sarchemlabs.comictchemicals.comictchemicals.com

V. Advanced Material Science and Formulation Strategies Involving Zinc Ricinoleate

Incorporation into Functional Materials: Polymeric and Textile Substrates

Zinc ricinoleate (B1264116) is integrated into various functional materials, particularly polymeric and textile substrates, primarily for its effective odor-absorbing properties. researchgate.net In the plastics industry, it serves multiple roles as a lubricant, plasticizer, and release agent, notably in PVC products. sprchemical.com As a lubricant, it enhances the flow and processability of plastic during manufacturing by reducing friction between polymer chains. sprchemical.com Its function as a plasticizer increases the flexibility and durability of the final plastic product, making it less brittle. sprchemical.com

To facilitate its use in plastics, activated zinc ricinoleate is often incorporated into a carrier material and supplied as a masterbatch in a coarse powder form. terchemicals.com This pre-processing enhances temperature stability and simplifies the incorporation of the odor absorber into the polymer matrix. terchemicals.com Masterbatches are available with various polymer carriers, including:

Ethylene acrylic acid copolymer (EAA) terchemicals.com

Ethylene vinyl acetate (B1210297) (EVA) terchemicals.com

High-Density Polyethylene (HDPE) terchemicals.com

Medium Density Polyethylene (MDPE) terchemicals.com

Polypropylene (PP) terchemicals.com

Polyvinyl chloride (PVC) terchemicals.com

The unique molecular structure of ricinoleic acid, featuring a hydroxyl group on the 12th carbon, allows it to plasticize a wide range of polymers and elastomers. mdpi.comresearchgate.net In the context of textiles, zinc ricinoleate is used as an odor-absorbing additive. researchgate.net However, achieving a sufficient odor-absorbing capacity can sometimes lead to the fabric becoming stiff and hydrophobic. researchgate.net Application methods include incorporating it into binder mixtures for sheet-like structures or applying it as a fine dispersion. google.com

In polyurethane foams, the incorporation of zinc ricinoleate has been observed to have a catalytic action on the polyurethane reaction. google.com This can lead to a shorter curing time for the foam surface, which is a significant advantage in production. google.com

Role in Multi-Component Chemical Formulations and Exploration of Synergistic Interactions

Zinc ricinoleate is frequently used in multi-component formulations where it can exhibit synergistic interactions with other ingredients to enhance its primary function of odor neutralization. researchgate.netconnectchemicals.com

A notable synergistic effect is observed when zinc ricinoleate is combined with triethyl citrate, leading to a more comprehensive deodorizing action. connectchemicals.com It is also formulated with natural absorbents like silica (B1680970) and cornflour to improve moisture management. sarchemlabs.com In some cosmetic formulations, it is combined with skin-soothing ingredients such as chamomile, shea butter, and aloe vera. sarchemlabs.com

Research has explored the synergistic effects of zinc ricinoleate with various substituted monocyclic organic compounds to improve malodor reduction. patsnap.comgoogle.comepo.org Specific combinations have been patented, highlighting the enhanced efficacy achieved through these synergistic blends. For instance, a composition might include zinc ricinoleate with a mixture of:

cyclohexanol, 4-isopropyl: propionate, cis patsnap.com

cyclohexanemethanol, alpha-methyl: acetate patsnap.com

butyric acid: 1-cyclohexylethyl ester patsnap.com

cyclohexanemethanol, alpha-methyl patsnap.com

In other formulations, zinc ricinoleate is used with solvents like ethoxylated C12-C14 fatty alcohols to improve its incorporation into products. google.comgoogle.com The interaction with other components is crucial; for example, in polyurethane foams, the presence of zinc ricinoleate can affect the catalysis of the foam, and this must be balanced by adjusting other components in the formulation, such as stannous octoate. google.com

The table below summarizes some of the substances that interact synergistically with zinc ricinoleate.

| Interacting Substance | Effect | Application Area |

| Triethyl Citrate | Enhanced deodorizing action | Cosmetics connectchemicals.com |

| Silica, Cornflour | Improved moisture management | Deodorants sarchemlabs.com |

| Substituted Monocyclic Organic Compounds | Increased malodor reduction | Deodorants, Air Fresheners patsnap.comgoogle.com |

| Stannous Octoate | Balanced catalysis | Polyurethane Foams google.com |

Engineering of Zinc Ricinoleate Materials for Enhanced Adsorption Capacity

Efforts to enhance the adsorption capacity of zinc ricinoleate have focused on modifying its physical form and synthesis methods. A key strategy involves increasing the surface area of the material, as a larger surface area allows for more odorous compounds to be adsorbed. google.com

One innovative approach is the electrochemical synthesis of zinc ricinoleate on zinc foil. researchgate.netalfa-chemistry.com This method allows for the creation of spherical particles with a distinct morphology. google.comresearchgate.net The size of these particles can be controlled by adjusting the external bias and anodization time during synthesis. researchgate.net For example, increasing the external bias from 30 V to 80 V can lead to an increase in the average particle diameter from 9.3 μm to 15.2 μm. researchgate.net The electrochemically synthesized zinc ricinoleate, with its increased surface area, has demonstrated a significantly enhanced odor-removing capacity—reportedly 2.3 times stronger than commercial products, achieving 88% odor removal in 30 minutes. researchgate.net

Another method to produce fine particles of zinc ricinoleate for applications like air-permeable sheet-like structures is through dispersion techniques. google.com This involves dissolving zinc ricinoleate in a suitable solvent, such as triethanolamine, and then introducing this solution into a dispersing medium like water, where the zinc ricinoleate precipitates as fine particles. google.com The particle size is influenced by factors like concentration, addition time, and stirring effectiveness. google.com

A two-step synthesis process has also been developed, involving the transesterification of castor oil to produce methyl ricinoleate, followed by saponification in the presence of zinc oxide particles. mdpi.comnih.govmendeley.com This method, which avoids the use of costly enzymes, has been shown to produce larger, agglomerated particles. mdpi.comresearchgate.netmendeley.com The volume of zinc oxide particles used in this process can influence the coordination geometry of the resulting zinc-carboxylate complexes, which in turn can affect the material's properties. mendeley.com

The table below presents data on the electrochemical synthesis of zinc ricinoleate and its effect on particle size.

| External Bias (V) | Average Particle Diameter (μm) |

| 30 | 9.3 |

| 80 | 15.2 |

Data sourced from electrochemical synthesis research. researchgate.net

Stabilization of Dispersions and Particulate Systems in Complex Media

Zinc ricinoleate is utilized for its ability to stabilize dispersions and particulate systems in various complex media. myskinrecipes.com Although primarily known as a deodorizing agent, it can also contribute to the stability of emulsion systems in certain formulations. myskinrecipes.com

In many applications, zinc ricinoleate is used in a liquid dispersion form to enhance its dispersibility and efficacy. myskinrecipes.combarentz-na.com Stabilized liquid zinc ricinoleate dispersions are available that readily dilute in water. barentz-na.combarentz-na.com These are often complex zinc ricinoleate salts in a readily dilutable dispersion, designed for ease of use in a variety of products. barentz-na.com Some formulations are chelate and stabilizer-free and form a neutral pH dispersion in water, though they may require additional stabilizing ingredients. barentz-na.com Others are stabilized to form a slightly acidic pH when diluted. barentz-na.combarentz-na.com Highly concentrated dispersions, with around 30% active content, readily form a microemulsion when diluted in water but may also need extra stabilizing components in the final formulation. ictchemicals.com

The process of creating a stable dispersion can be critical. One method involves dissolving zinc ricinoleate in a solvent and then precipitating it in a non-solvent dispersing medium under vigorous stirring to create fine, stable particles. google.com The dispersion can also be created in situ by adding a solution of zinc ricinoleate to an aqueous binder batch, causing the zinc ricinoleate to precipitate out in a finely dispersed form. google.com

The table below outlines different types of zinc ricinoleate dispersions and their properties.

| Dispersion Type | pH in Water | Stabilizers | Key Characteristics |

| Stabilized Liquid Dispersion | Slightly Acidic | Included | Readily dilutes in water. barentz-na.combarentz-na.com |

| Chelate and Stabilizer-Free Dispersion | Neutral | May be required | Readily dilutes in water. barentz-na.com |

| Highly Concentrated Dispersion (30% actives) | Not specified | May be required | Forms a microemulsion upon dilution. ictchemicals.com |

Vi. Environmental Impact and Sustainable Chemistry Research of Zinc Ricinoleate

Biodegradation Pathways and Environmental Fate Studies

The environmental fate of zinc ricinoleate (B1264116) is largely influenced by its biodegradability. The organic component of the molecule, ricinoleic acid, is readily biodegradable. makingcosmetics.commuddysoapco.com Studies have shown a high degree of biodegradation, with one source indicating over 95% degradation in 28 days under aerobic conditions according to OECD Guideline 301 D. bayhousearomatics.com Another source states a biological degradability of 99%. diynaturally.co.za This susceptibility to breakdown by microorganisms is a key factor in its environmental profile. sarchemlabs.comsprchemical.com

Upon release into the environment, the zinc salt is likely to dissociate. The ricinoleic acid portion is expected to undergo biodegradation, an important environmental fate process. nih.gov The zinc cation, an inorganic component, will persist in the environment and its fate will be determined by the specific environmental conditions, such as pH and the presence of other minerals.

The potential for bioaccumulation of zinc ricinoleate is considered to be low. makingcosmetics.commuddysoapco.com An estimated bioconcentration factor (BCF) of 56 for ricinoleic acid suggests a moderate potential for bioconcentration in aquatic organisms. nih.gov However, the rapid biodegradation of the organic part of the molecule mitigates this concern.

Renewable Sourcing of Precursor Materials for Sustainable Production

The primary precursor for zinc ricinoleate is ricinoleic acid, which is derived from castor oil. sarchemlabs.comlinden-chemie.comatamankimya.com Castor oil is extracted from the seeds of the Ricinus communis plant, a fast-growing plant cultivated globally. linden-chemie.com This makes castor oil a renewable resource and a cornerstone of the sustainable production of zinc ricinoleate. sarchemlabs.comambujasolvex.com The use of bio-based materials like castor oil is a key aspect of green chemistry and reduces the reliance on fossil fuel feedstocks. minamataconvention.org

The other key precursor, zinc oxide, is a naturally occurring mineral. While mining operations have their own environmental impacts, the focus on sustainable sourcing practices within the chemical industry is growing. markwideresearch.com The trend towards "clean label" and natural products is driving manufacturers to adopt eco-friendly raw materials and sustainable sourcing practices. markwideresearch.comsarchemlabs.com

Life Cycle Assessment of Zinc Ricinoleate Production and Application

The production of zinc from mining and refining requires energy and can lead to environmental releases. zinc.org The International Zinc Association regularly updates the LCA for primary zinc, which helps in understanding and mitigating the environmental impact, including its carbon footprint. zinc.org The use of recycled zinc can significantly lower the greenhouse gas emissions associated with its production. minamataconvention.org

The move towards more sustainable manufacturing processes, such as enzymatic catalysis or innovative electrochemical methods, aims to reduce the environmental impact of production. mdpi.comresearchgate.net

Mitigation Strategies for Process-Related Environmental Considerations (e.g., Zinc Oxide Waste)

The synthesis of zinc ricinoleate can generate waste streams that require proper management. One of the key considerations is the potential for unreacted zinc oxide to become a waste product.

Several strategies can be employed to mitigate the environmental impact of zinc oxide waste:

Process Optimization: Fine-tuning the reaction conditions, such as temperature and reactant ratios, can maximize the conversion of zinc oxide into zinc ricinoleate, thereby minimizing waste. researchgate.netnih.gov

Catalyst Innovation: The development of more efficient catalysts can improve reaction yields and reduce the amount of waste generated. mdpi.com

Waste Valorization: Exploring opportunities to reuse or recycle unreacted zinc oxide in other industrial processes can turn a waste product into a valuable resource.

Advanced Treatment Methods: For any remaining zinc in wastewater, advanced treatment methods like adsorption, membrane filtration, or advanced oxidation processes can be employed to remove it before discharge. sustainability-directory.com

By implementing these strategies, manufacturers can move towards a more sustainable production model for zinc ricinoleate, minimizing its environmental impact from cradle to gate.

Q & A

Basic Research Questions

Q. What are the optimal concentration ranges for zinc ricinoleate (ZnR) in experimental formulations to ensure stability?

- Methodological Answer : Stability thresholds depend on ZnR purity and formulation components. Evidence from detergent compositions shows that commercial ZnR solutions (30% purity) become unstable above 0.15% w/w, leading to precipitation. Higher-purity ZnR melts (70–94% ZnR) improve stability in low-water systems, suggesting researchers should prioritize purity and test concentrations incrementally while monitoring sedimentation via centrifugation or turbidity assays .

Q. Which analytical techniques are most effective for assessing ZnR stability in solution?

- Methodological Answer : Stability can be quantified using high-performance liquid chromatography (HPLC) to measure ZnR concentration over time, complemented by dynamic light scattering (DLS) for particle size analysis. Sedimentation studies under controlled temperatures (e.g., 25°C vs. 40°C) are critical, as instability worsens with heat .

Q. How should researchers structure a literature review to identify gaps in ZnR’s applications?

- Methodological Answer : Use systematic frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to define scope. For example: "In in vitro odor-binding assays (P), how does ZnR (I) compare to cetyl ricinoleate (C) in binding efficiency (O) over 24 hours (T)?" Focus on peer-reviewed toxicology and formulation studies, excluding non-academic sources .

Advanced Research Questions

Q. What experimental strategies mitigate ZnR precipitation in multi-component formulations?

- Methodological Answer : Co-solvents like glycerol-propylene glycol mixtures (C2-C5 polyols) enhance solubility, while ethoxylated alcohol surfactants (e.g., PEG-modified fatty alcohols) reduce flocculation. Researchers should conduct factorial designs to optimize surfactant-polyol ratios and use rheological tests to assess phase separation under stress conditions .

Q. How can mechanistic studies elucidate ZnR’s interaction with odor-forming compounds?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics between ZnR and nucleophilic molecules (e.g., thiols). Pair this with Fourier-transform infrared spectroscopy (FTIR) to identify functional group interactions. Reference studies on ZnR’s re-complexation behavior, where chelating agents prevent odorant release .

Q. What comparative frameworks are suitable for evaluating ZnR’s efficacy against other zinc salts in antimicrobial studies?

- Methodological Answer : Use a PICOT-driven randomized controlled trial (RCT) design: "In bacterial biofilms (P), does ZnR (I) reduce colony-forming units (O) more effectively than zinc pyrithione (C) after 48 hours (T)?" Include dose-response curves and statistical power analysis to ensure reproducibility .

Methodological Best Practices

Q. How can researchers ensure reproducibility in ZnR studies?

- Answer : Document all formulation variables (e.g., solvent ratios, temperature gradients) using standardized templates (e.g., IUW’s guidelines for scientific writing). Share raw data and protocols in supplementary materials, adhering to journals like Beilstein Journal of Organic Chemistry, which mandates detailed experimental replication steps .

Q. What statistical approaches address contradictions in ZnR toxicity data?

- Answer : Apply meta-analysis to reconcile discrepancies across studies. For example, heterogeneity in dermal absorption data can be analyzed using random-effects models, controlling for variables like pH and exposure duration. Cite the 2007 International Journal of Toxicology safety assessment as a baseline .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.